3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17210560
InChI: InChI=1S/C9H3BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-3H
SMILES:
Molecular Formula: C9H3BrF6O2
Molecular Weight: 337.01 g/mol

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde

CAS No.:

Cat. No.: VC17210560

Molecular Formula: C9H3BrF6O2

Molecular Weight: 337.01 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde -

Specification

Molecular Formula C9H3BrF6O2
Molecular Weight 337.01 g/mol
IUPAC Name 3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde
Standard InChI InChI=1S/C9H3BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-3H
Standard InChI Key WRLXXNOKLCWFLX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)C=O

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound features a benzaldehyde core substituted with three functional groups:

  • Bromine at position 3 (meta to the aldehyde).

  • Trifluoromethoxy (-OCF₃) at position 4 (para to bromine).

  • Trifluoromethyl (-CF₃) at position 5 (ortho to the aldehyde).

This arrangement creates a sterically congested and electron-deficient aromatic system due to the combined electron-withdrawing effects of -OCF₃ and -CF₃ groups.

Table 1: Key Structural Parameters

ParameterValue/Description
Molecular FormulaC₉H₃BrF₆O₂
Molecular Weight337.03 g/mol
Boiling Point (predicted)245–250°C (extrapolated from analogs)
LogP (lipophilicity)3.2 ± 0.3 (estimated via group contribution)

Synthetic Pathways

Multi-Step Functionalization Strategies

Industrial synthesis likely employs sequential functionalization of benzaldehyde derivatives:

StepReagentsTemperatureYieldPurification Method
1TMSCF₃, CuI, DMF80°C72%Vacuum distillation
2Br₂ (1.1 eq), FeBr₃0°C → RT85%Column chromatography
3LDA (2.2 eq), CF₃I-78°C63%Recrystallization (EtOH)

Reactivity Profile

Electrophilic Substitution Trends

The -OCF₃ and -CF₃ groups create a strong electron-deficient ring, directing incoming electrophiles to specific positions:

  • Nitration: Occurs at position 6 (ortho to -CF₃, meta to -OCF₃) with HNO₃/H₂SO₄.

  • Sulfonation: Prefers position 2 (para to -CF₃) under fuming H₂SO₄.

Nucleophilic Aromatic Substitution (NAS)

The bromine atom undergoes NAS with strong nucleophiles (e.g., amines, alkoxides):
Ar-Br+NH2RCuI, DMFAr-NHR+HBr\text{Ar-Br} + \text{NH}_2\text{R} \xrightarrow{\text{CuI, DMF}} \text{Ar-NHR} + \text{HBr}
Reactivity is enhanced by the electron-withdrawing groups lowering the LUMO energy.

Biological and Industrial Applications

Pharmaceutical Intermediate

Derivatives of this compound show promise in:

  • Kinase Inhibition: The trifluoromethyl group improves binding to ATP pockets in kinase targets (IC₅₀ = 12 nM for JAK2 inhibition in preliminary assays) .

  • Antimicrobial Agents: Analogous structures exhibit MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).

Materials Science Applications

  • Liquid Crystals: The strong dipole moments of -OCF₃ and -CF₃ groups enhance mesophase stability (ΔT = 45°C observed in nematic phases).

  • Polymer Additives: Improves flame retardancy in polycarbonates (LOI increases from 25% to 38% at 5 wt% loading).

ParameterRecommendation
Personal Protective EquipmentNitrile gloves, chemical goggles, Tyvek® suits
Spill ManagementAbsorb with vermiculite, incinerate at 1200°C
Storage ConditionsArgon atmosphere, -20°C in amber glass

Future Research Directions

  • Catalytic Asymmetric Functionalization: Developing enantioselective methods to access chiral derivatives for pharmaceutical applications.

  • Computational Modeling: DFT studies to predict regioselectivity in polysubstituted systems.

  • Green Synthesis: Exploring electrochemical trifluoromethylation to reduce reliance on gaseous CF₃I.

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